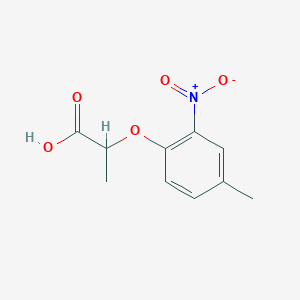

2-(4-Methyl-2-nitrophenoxy)propanoic acid

描述

Contextualization within Phenoxy Acid Derivatives Research

Phenoxy acid derivatives are a well-established class of organic compounds extensively used in the manufacturing of pharmaceuticals, pesticides, fungicides, and dyes. nih.govjetir.org This family of molecules, which includes phenoxyacetic acids and phenoxypropanoic acids, is recognized for a wide array of biological activities. jetir.org Research has demonstrated their efficacy as antihyperlipidemic, hypoglycemic, antimicrobial, antiviral, antitubercular, anti-inflammatory, analgesic, antioxidant, and anticancer agents. researchgate.net

The core structure of these compounds allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. For instance, the introduction of halogen groups into the phenoxy ring has been shown to enhance anti-inflammatory functions, while derivatives bearing a nitro group have exhibited promising anticancer, anti-inflammatory, and analgesic properties. nih.govresearchgate.net Phenoxy acetic acid derivatives have been specifically investigated as potential anti-mycobacterial agents, showing activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov This extensive research background provides a rich context for studying specific derivatives like 2-(4-Methyl-2-nitrophenoxy)propanoic acid, positioning it within a class of compounds with significant therapeutic potential.

Significance of Nitrophenoxy and Propanoic Acid Moieties in Contemporary Chemical Science

The chemical architecture of this compound incorporates two key functional groups: a nitrophenoxy moiety and a propanoic acid moiety, both of which are significant in modern chemical and biological sciences.

The Nitrophenoxy moiety , characterized by the presence of a nitro group (NO₂) on the phenyl ring, is a crucial component in many biologically active compounds. The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties, polarity, and stereochemistry. nih.gov This can enhance interactions with biological targets like proteins. nih.gov Nitroaromatic compounds are foundational to many medicines and often act as pharmacophores. nih.gov For example, the presence of a nitro group is essential for the antibacterial activity of 5-nitrofuran derivatives. nih.gov In drug design, the nitro group can be reduced under hypoxic (low oxygen) conditions, a characteristic exploited in developing prodrugs that selectively target cancer cells in tumor environments. mdpi.com This bioreduction can also unmask fluorescence, a property used in creating imaging agents for hypoxic tissues. mdpi.com

The Propanoic acid moiety (CH₃CH₂COOH) is a short-chain fatty acid known for its antimicrobial and anti-inflammatory properties. fiveable.mewisdomlib.org Its ability to disrupt the cell membranes of microorganisms makes it a valuable preservative in the food and feed industries. fiveable.me In human physiology, propanoic acid is produced by gut bacteria during the fermentation of dietary fibers and serves as an energy source for the body. creative-proteomics.com The carboxylic acid group is a key functional handle in organic synthesis, readily undergoing reactions like esterification. fiveable.me Its acidity allows it to lower pH, contributing to its preservative action and its utility in creating buffer solutions. creative-proteomics.com Esters of propanoic acid are researched for a variety of applications, including pharmaceuticals and pest control. ontosight.ai

Overview of Related Substituted Phenoxypropanoic Acids in Academic Literature

The academic literature describes a multitude of substituted phenoxypropanoic acids, highlighting the versatility of this chemical scaffold. These compounds are often investigated for their potential to modulate biological pathways. For instance, a significant area of research involves their development as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism. acs.orgnih.gov The fibrate class of antihyperlipidemic drugs, while having a similar mechanism, are weak and nonselective PPAR activators. acs.org This has driven the synthesis of novel substituted phenylpropanoic acid derivatives to identify more potent and subtype-selective activators for treating conditions like dyslipidemia, obesity, and diabetes. acs.orgnih.gov

Specific examples from the literature illustrate the structural diversity and functional significance of this class:

(R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) is a crucial intermediate in the synthesis of aryloxyphenoxypropionic acid herbicides. nih.gov These herbicides are valued for being non-toxic to crops and readily degradable in soil. nih.gov

2-Methyl-2-(4-nitrophenoxy)propanoic acid , a close structural analog to the subject of this article, has been synthesized and studied for its potential antidyslipidemic activity. researchgate.netnih.gov It is considered a bioisostere of clofibric acid, an older lipid-lowering agent. researchgate.netnih.gov

2-(4-acetylphenoxy)-2-methyl-propanoic acid is another derivative whose unique structure, combining hydrophobic and hydrophilic groups, suggests potential applications in pharmaceuticals or materials science. ontosight.ai

The table below summarizes key related compounds and their primary area of research interest.

| Compound Name | Key Structural Features | Primary Research Focus |

| (R)-2-(4-hydroxyphenoxy)propionic acid | Hydroxyl group on the phenyl ring | Intermediate for herbicide synthesis nih.gov |

| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | Nitro group on the phenyl ring, additional methyl on the propanoic acid alpha-carbon | Antidyslipidemic activity, bioisostere of clofibric acid researchgate.netnih.gov |

| Substituted Phenylpropanoic Acids | Various substitutions on the phenyl ring and propanoic acid chain | Peroxisome Proliferator-Activated Receptor (PPAR) activators for metabolic diseases acs.orgnih.gov |

| 2-(4-acetylphenoxy)-2-methyl-propanoic acid | Acetyl group on the phenyl ring, additional methyl on the propanoic acid alpha-carbon | Potential pharmaceutical or material science applications ontosight.ai |

Structure

3D Structure

属性

IUPAC Name |

2-(4-methyl-2-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6-3-4-9(8(5-6)11(14)15)16-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOCFVIACPYANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397390 | |

| Record name | 2-(4-methyl-2-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514801-24-2 | |

| Record name | 2-(4-methyl-2-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes to 2-(4-Methyl-2-nitrophenoxy)propanoic Acid

The most established and widely used method for synthesizing this compound and related phenoxypropanoic acids is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. wikipedia.org

The synthesis typically proceeds in two main steps:

Formation of the Phenoxide : The starting material, 4-methyl-2-nitrophenol (B89549), is treated with a base, such as potassium carbonate or sodium hydroxide (B78521), in a suitable solvent like acetonitrile (B52724). This deprotonates the phenolic hydroxyl group to form the more nucleophilic 4-methyl-2-nitrophenoxide ion.

Nucleophilic Substitution : The phenoxide ion then acts as a nucleophile, attacking an alkyl halide, typically an ester of 2-bromopropanoic acid (e.g., ethyl 2-bromopropanoate). This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide displaces the bromide leaving group, forming the ether linkage and yielding the ethyl ester of the target compound. wikipedia.orgnumberanalytics.com

Hydrolysis : The resulting ester is subsequently hydrolyzed, usually under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidification, to yield the final this compound. scispace.comnih.gov

This synthetic approach is analogous to the industrial synthesis of widely used phenoxy herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) and Mecoprop (B166265) (MCPP), which also rely on the reaction between a substituted phenol (B47542) and a haloalkanoic acid derivative. wikipedia.orgwikipedia.org

Exploration of Novel Synthetic Approaches for Nitrophenoxy and Substituted Propanoic Acid Compounds

While the Williamson ether synthesis is robust, research into novel synthetic methods for forming the key aryl ether bond continues, driven by the desire for milder conditions, broader substrate scope, and improved efficiency. Modern cross-coupling reactions offer powerful alternatives.

Ullmann Condensation : The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgnih.gov Modern variations of this reaction utilize soluble copper catalysts with ligands, which can operate under less harsh conditions than the traditional high-temperature requirements. wikipedia.orgmdpi.com This method could be applied to synthesize the target compound by coupling 4-methyl-2-nitrophenol with a 2-halopropanoic acid derivative in the presence of a copper catalyst.

Buchwald-Hartwig C-O Coupling : The palladium-catalyzed Buchwald-Hartwig amination has been extended to form C-O bonds, providing a versatile method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This reaction couples aryl halides or triflates with alcohols using a palladium catalyst and a suitable phosphine (B1218219) ligand. jk-sci.com This methodology could be a viable, milder alternative to the Ullmann condensation for constructing the this compound scaffold. wikipedia.org

These modern catalytic methods are particularly valuable in complex molecule synthesis where traditional methods might fail due to harsh conditions or poor functional group tolerance. nih.govlibretexts.org

Mechanistic Studies of Reactions Involving the Nitrophenoxy Moiety

The nitro group on the aromatic ring is a versatile functional group that can undergo a variety of reductive transformations. The reduction of nitroaromatic compounds is a well-studied process that can yield several different products depending on the reagents and conditions employed. mdpi.com The typical reduction pathway proceeds stepwise:

Nitro to Nitroso : The initial two-electron reduction of the nitro group (Ar-NO₂) forms a nitroso intermediate (Ar-N=O). acs.org

Nitroso to Hydroxylamine (B1172632) : The nitroso intermediate is typically more easily reduced than the starting nitro compound, and it rapidly undergoes another two-electron reduction to form a hydroxylamine (Ar-NHOH). mdpi.comacs.org

Hydroxylamine to Amine : A final two-electron reduction of the hydroxylamine yields the corresponding primary amine (Ar-NH₂). mdpi.com

A variety of reagents can be used to achieve these transformations, allowing for selective synthesis of the intermediates or the final amine product.

| Reagent/Method | Primary Product | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Amine (Ar-NH₂) | A common and efficient method for complete reduction. |

| Metals in Acid (e.g., Fe/HCl, Sn/HCl) | Amine (Ar-NH₂) | Classic method, often used in industrial-scale synthesis. |

| Zinc in NH₄Cl | Hydroxylamine (Ar-NHOH) | Provides a method for selectively stopping the reduction at the hydroxylamine stage. |

| Iron-based Catalysts (e.g., Iron(salen)) | Amine or functionalized products | Modern catalysts can offer high chemoselectivity, avoiding the reduction of other functional groups. acs.orgcardiff.ac.uk |

| Electrochemical Reduction | Hydroxylamine or Amine | Product can be controlled by adjusting the electrode potential and pH. acs.org |

This table summarizes common methods for the reduction of nitroaromatic compounds.

The mechanism can be complex, with intermediates such as azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds sometimes being observed, particularly under neutral or basic conditions. cardiff.ac.uk

Both electronic and steric effects play a crucial role in the synthesis and reactivity of this compound.

Electronic Effects : The aromatic ring is substituted with both an electron-donating group (the -CH₃ at the 4-position) and a strong electron-withdrawing group (the -NO₂ at the 2-position).

The nitro group significantly increases the acidity of the phenolic proton, facilitating its removal by a base in the first step of the Williamson ether synthesis.

The electron-withdrawing nature of the ortho-nitro group also activates the ring towards nucleophilic aromatic substitution (SNAr), although this is not the primary pathway for the ether synthesis with an alkyl halide.

The electron-donating methyl group slightly counteracts the effect of the nitro group but primarily influences the regiochemistry of potential further electrophilic aromatic substitution reactions.

Steric Effects :

In the Williamson ether synthesis, which proceeds via an SN2 mechanism, steric hindrance is a critical factor. masterorganicchemistry.compearson.com The reaction works best with primary alkyl halides. The electrophile in this synthesis, an ester of 2-bromopropanoic acid, is a secondary halide, which can lead to a competing E2 elimination side reaction, potentially lowering the ether product yield. masterorganicchemistry.com

The ortho-nitro group on the phenoxide nucleophile can also introduce steric hindrance, potentially slowing the rate of the SN2 attack compared to a less substituted phenoxide. numberanalytics.com

These competing factors must be carefully balanced by choosing appropriate reaction conditions (solvent, temperature, base) to maximize the yield of the desired ether product. numberanalytics.com

Derivatization Strategies for the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and it can be converted into a wide array of other functionalities through derivatization. msu.edu This allows for the modification of the molecule's physical and chemical properties.

Common derivatization strategies include:

Esterification : The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride. libretexts.org Esters are often less polar and more volatile than the parent carboxylic acid.

Amidation : Reaction with an amine, often in the presence of a coupling agent (like dicyclohexylcarbodiimide, DCC) or after conversion to an acyl chloride, yields an amide. thermofisher.commdpi.com This is a fundamental transformation in peptide synthesis.

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu

Conversion to Acyl Halides : Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is a key intermediate for the synthesis of esters, amides, and anhydrides. libretexts.org

The following table summarizes key derivatization reactions of the carboxylic acid group.

| Derivative | Reagents | Resulting Functional Group |

| Ester | Alcohol (ROH), Acid Catalyst | -COOR |

| Amide | Amine (RNH₂), Coupling Agent | -CONHR |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | -COCl |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | -CH₂OH |

| Anhydride | Acyl Chloride, Carboxylate | -COOCO-R |

This table outlines common strategies for the derivatization of the carboxylic acid functionality.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. An IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. A Raman spectrum is obtained from the inelastic scattering of monochromatic light, where the scattered photons have been shifted in frequency due to interaction with the molecule's vibrational modes, which must involve a change in polarizability.

For 2-(4-Methyl-2-nitrophenoxy)propanoic acid, characteristic vibrational bands would be expected. For instance, the carboxylic acid group would exhibit a broad O-H stretching band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, and a strong C=O stretching vibration around 1700 cm⁻¹. The nitro group would show characteristic symmetric and asymmetric stretching vibrations. The aromatic ring would display C-H and C=C stretching and bending modes. The methyl and propanoic acid aliphatic portions would also have distinct C-H stretching and bending vibrations.

A comparative analysis of the IR and Raman spectra would provide a more complete vibrational assignment, aiding in the conformational analysis of the molecule, such as the orientation of the propanoic acid side chain relative to the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

In the ¹H NMR spectrum, distinct signals would be observed for the protons of the methyl group on the aromatic ring, the methyl group on the propanoic acid chain, the methine proton of the propanoic acid, and the aromatic protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring. The coupling patterns (spin-spin splitting) between adjacent protons would reveal their connectivity.

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propanoic acid and methyl groups. The chemical shifts of the carbon atoms would also be affected by the substituents on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum would be dominated by electronic transitions within the substituted benzene (B151609) ring. The presence of the nitro group, a strong chromophore, and the methyl group, an auxochrome, would influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). The spectrum would provide insights into the extent of electronic conjugation within the molecule.

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions.

Analysis of Hydrogen Bonding Networks

A key feature of the crystal structure of a carboxylic acid is the formation of hydrogen bonds. It is highly probable that this compound would form dimeric structures in the solid state, with two molecules linked by strong hydrogen bonds between their carboxylic acid groups. X-ray diffraction would precisely measure the geometry of these hydrogen bonds, including the donor-acceptor distances and angles, which are crucial for understanding the stability of the crystal lattice.

Investigation of π–π Stacking Interactions

In addition to hydrogen bonding, the crystal packing of aromatic compounds is often influenced by π–π stacking interactions between the phenyl rings of adjacent molecules. X-ray diffraction analysis would allow for the characterization of any such interactions in the crystal structure of this compound. This would include the distance between the centroids of the aromatic rings and their relative orientation (e.g., parallel-displaced or T-shaped), providing insight into the forces that govern the solid-state assembly of the molecules.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Energy Landscape Mapping

No studies on the conformational isomers and their relative energies were identified.

Molecular Dynamics Simulations and Non-Covalent Interaction Analysis

No molecular dynamics simulations or analyses of non-covalent interactions have been published.

To generate the detailed article as outlined, original research involving de novo computational chemistry calculations would be required. Such an undertaking is beyond the scope of this response.

Quantitative Structure-Property Relationship (QSPR) Modeling of Relevant Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. In the context of 2-(4-Methyl-2-nitrophenoxy)propanoic acid, QSPR models can be developed to predict various properties by correlating them with a set of calculated molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure, such as its topology, geometry, and electronic features.

The development of a robust QSPR model involves the calculation of a wide array of molecular descriptors for the target compound and its analogues. These descriptors are then used as independent variables in statistical models to predict a dependent variable, which represents the property of interest. The selection of relevant descriptors is a critical step, as it determines the predictive power and interpretability of the model. For a molecule like this compound, which has potential applications as a herbicide or a therapeutic agent, QSPR models could predict properties like herbicidal activity, bioavailability, or receptor affinity.

Research on structurally related compounds, such as phenoxyacetic and phenoxypropanoic acid derivatives, has highlighted several classes of molecular descriptors that are frequently influential in QSPR studies. discoveryjournals.orgresearchgate.net These can be broadly categorized as constitutional, topological, geometrical, and electronic descriptors.

Table 1: Relevant Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Descriptor Name | Symbol/Abbreviation | Significance in Modeling |

| Constitutional | Molecular Weight | MW | Represents the size of the molecule, which can influence its transport and diffusion properties. hufocw.org |

| Number of Rotatable Bonds | nRotb | Indicates molecular flexibility, affecting its ability to conform to a receptor's binding site. hufocw.org | |

| Topological | Zagreb Indices | M1, M2 | Encodes information about the branching of the molecular skeleton. |

| Kier & Hall Connectivity Indices | χ | Describes the degree of branching and complexity of the molecular structure. | |

| Geometrical (3D) | Molecular Surface Area | MSA | Relates to the molecule's interaction with its environment and transport properties. |

| Molecular Volume | MV | Represents the space occupied by the molecule, which is important for steric interactions. hufocw.org | |

| Asphericity | ASP | A measure of the deviation from a spherical shape, which can influence binding affinity. discoveryjournals.org | |

| Electronic | Dipole Moment | μ | Quantifies the polarity of the molecule, which is crucial for electrostatic interactions. hufocw.org |

| LogP (Octanol-Water Partition Coefficient) | LogP | A measure of the molecule's lipophilicity, which affects its membrane permeability and distribution. hufocw.org | |

| Topological Polar Surface Area | TPSA | Predicts the hydrogen bonding capacity and polarity, influencing transport properties. hufocw.org | |

| HOMO/LUMO Energies | EHOMO, ELUMO | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu |

In a typical QSPR study for this compound, descriptors such as LogP and TPSA would be critical in predicting its transport across biological membranes. hufocw.org The presence of the nitro group and the carboxylic acid moiety would significantly influence electronic descriptors like the dipole moment and TPSA. Geometrical descriptors like molecular shape and volume would be important for understanding its interaction with specific binding sites in target proteins. discoveryjournals.orghufocw.org By developing statistically validated QSPR models, it becomes possible to predict the properties of novel, unsynthesized derivatives, thereby guiding the design of molecules with enhanced activity or desired characteristics.

Molecular Docking and Protein-Ligand Interaction Analysis (In Silico)

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the molecular basis of a compound's biological activity by elucidating the specific interactions between the ligand and the amino acid residues in the protein's binding pocket. For this compound, molecular docking studies can provide valuable insights into its potential mechanisms of action, whether as a herbicide or a therapeutic agent.

Given its structural similarity to other phenoxypropanoic acid derivatives, potential protein targets for this compound can be inferred. For instance, in the context of herbicidal activity, a likely target is Acetyl-CoA Carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in plants. mdpi.com Inhibition of ACCase by herbicides leads to the disruption of cell membrane formation, ultimately causing plant death. mdpi.com In a therapeutic context, compounds with a similar phenoxypropanoic acid scaffold have been shown to interact with Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. nih.govresearchgate.net

A molecular docking simulation of this compound with a target protein like PPARα would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm then systematically explores various possible conformations of the ligand within the binding site of the protein, calculating the binding energy for each pose. The most favorable binding mode is typically the one with the lowest binding energy.

Analysis of the predicted protein-ligand complex can reveal the key interactions that stabilize the binding. These interactions are primarily non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues such as serine, tyrosine, and histidine in the binding pocket. mdpi.com The nitro group, being a strong electron-withdrawing group, can also participate in electrostatic and polar interactions. The phenyl ring and the methyl group are likely to engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine. mdpi.com

Table 2: Predicted Protein-Ligand Interactions for this compound with a Hypothetical Receptor

| Interacting Ligand Moiety | Potential Interacting Amino Acid Residues | Type of Interaction | Significance of Interaction |

| Carboxylic Acid (-COOH) | Serine, Tyrosine, Histidine, Arginine | Hydrogen Bonding, Ionic Interactions | Anchors the ligand in the binding pocket and is often crucial for affinity and specificity. mdpi.com |

| Nitro Group (-NO2) | Asparagine, Glutamine | Hydrogen Bonding, Dipole-Dipole | Can contribute to the overall binding affinity and orientation of the ligand. |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | Provides additional stability to the ligand-protein complex. |

| Phenyl Ring and Methyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interactions, van der Waals Forces | Contributes to the binding affinity by displacing water molecules from the binding site. mdpi.com |

| Ether Linkage (-O-) | Polar or charged residues | Potential for polar interactions | May influence the precise positioning of the ligand within the binding site. |

Structure Activity Relationships Sar in Phenoxypropanoic Acid Derivatives

Influence of Substituent Nature and Position on Molecular Functionality

The biological activity of phenoxypropanoic acid derivatives is profoundly influenced by the type, number, and position of substituents on the aromatic (phenyl) ring. These modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability, thereby dictating its interaction with biological targets.

Substituents play a major role in influencing the reactivity and biological activity of aromatic compounds. researchgate.net The nature of these groups—whether they are electron-donating or electron-withdrawing—and their placement at the ortho, meta, or para positions are critical determinants of molecular functionality. For instance, in the context of herbicidal activity, specific substitution patterns are required to achieve desired selectivity and potency.

Research into novel benzoylpyrazoles, a class of grass herbicides, demonstrated that the best combination of weed activity and wheat selectivity was achieved with an alkoxy group in the 4-position (para-position) of the phenyl ring. nih.gov This highlights the importance of para-substitution. Further studies on other herbicide classes have shown that replacing a benzene (B151609) ring with a pyridine (B92270) ring can sometimes improve biological activity. nih.gov Conversely, the introduction of certain groups can be detrimental; for example, the introduction of a methoxy (B1213986) (-OCH₃) group significantly reduced the herbicidal activity of some pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov

Structure-activity relationship studies on various biologically active molecules have consistently shown that the substituent's position is as crucial as its nature. For example, in a series of substituted 3-phenyl benzoylpyrazoles, activity was enhanced by a methyl group at the C-2 position of the benzoyl moiety. nih.gov In another study on quinazolin-4(3H)-one derivatives, the spatial position of substituent groups was found to have a more significant influence on herbicidal activity than the mere presence of the substituent. mdpi.com

The following table summarizes the observed effects of different substituents on the activity of various aromatic compounds, illustrating these SAR principles.

| Compound Class | Substituent | Position | Observed Effect on Activity |

| Benzoylpyrazoles | Alkoxy | 4- (para) | Optimal grass weed activity and crop selectivity. nih.gov |

| Benzoylpyrazoles | Methyl | 2- (ortho) | Enhanced activity. nih.gov |

| Pyrido[2,3-d]pyrimidines | Methoxy | - | Significantly reduced herbicidal activity. nih.gov |

| Quinoxaline Derivatives | Chloro, Bromo | 3,4,5- | High potency in reducing hemoglobin's oxygen affinity. nih.gov |

| Naphthoic Acids | Various | ortho | Influences reactivity and biological activity through steric and electronic effects. researchgate.net |

Role of the Carboxylic Acid Moiety in Modulating Activity

The carboxylic acid (-COOH) group is a quintessential feature of phenoxypropanoic acids and is indispensable for their biological activity. researchgate.netnih.gov This polar, weakly acidic functional group is a primary site for interaction with biological targets, often forming crucial hydrogen bonds or ionic interactions within the active site of an enzyme or receptor.

For many phenoxypropanoic acid herbicides, the molecule is applied as an ester, which is more readily absorbed by the plant. wikipedia.org Once inside the plant, metabolic processes hydrolyze the ester to the parent carboxylic acid, which is the actual active form of the herbicide. wikipedia.org This "pro-herbicide" strategy underscores the necessity of the free carboxylic acid for biological function.

The precise placement of the carboxylate group relative to the phenyl ring is also more critical for activity than other structural features in certain contexts. acs.orgnih.gov SAR studies on substituted phenylpropanoic acids have confirmed that the distance between the carboxyl group and the central benzene ring is a key factor in determining potency and selectivity. nih.gov

Key functions of the carboxylic acid moiety are summarized below:

| Function | Description | Relevance to Phenoxypropanoic Acids |

|---|---|---|

| Active Form | The free carboxylic acid is often the biologically active species, with ester forms acting as pro-pesticides. wikipedia.org | Essential for herbicidal action, as it is the form that interacts with the target enzyme. |

| Target Binding | Forms critical ionic bonds, hydrogen bonds, or other polar interactions with amino acid residues in the target's active site. | The precise placement of the carboxylate is crucial for binding to enzymes like acetyl-CoA carboxylase (ACCase). acs.orgnih.gov |

| Solubility and Transport | Influences the water solubility and transport properties of the molecule within the biological system. | The acidic nature affects how the compound moves through the plant's vascular system. |

| Modulation of Potency | The distance between the -COOH group and the aromatic ring is a key determinant of biological potency. nih.gov | Subtle changes in the propanoic acid chain can significantly alter efficacy. |

Stereochemical Aspects and Enantioselective Processes in Biological Systems

Many phenoxypropanoic acid derivatives, including 2-(4-Methyl-2-nitrophenoxy)propanoic acid, possess a chiral center at the alpha-carbon of the propanoic acid moiety. This gives rise to two non-superimposable mirror-image isomers, or enantiomers, designated as (R) and (S). Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning that one enantiomer is significantly more active than the other. cureffi.org

In the case of aryloxyphenoxypropionate herbicides that function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), it is typically the (R)-enantiomer that is responsible for the herbicidal activity. wikipedia.orgacs.org The (S)-enantiomer is often inactive or significantly less active. This enantiomeric selectivity is a direct consequence of the three-dimensional structure of the enzyme's active site.

Molecular modeling studies have proposed an "active conformation" for the (R)-2-phenoxypropionic acid portion of these herbicides. nih.gov The (R)-enantiomer can readily adopt this low-energy conformation, which fits optimally into the binding site of ACCase. In contrast, the (S)-enantiomer experiences steric hindrance—specifically, an interaction between its methyl group and the ortho-hydrogen of the phenyl ring—that prevents it from easily achieving this same active conformation. acs.orgnih.gov This steric clash explains the observed difference in biological activity.

Beyond target interaction, stereochemistry also influences the environmental fate of these compounds. Studies on the herbicide fenoxaprop-ethyl (B166152) and its active acid form, fenoxaprop (B166891), have shown that degradation in soil can be enantioselective. nih.gov In many cases, the herbicidally inactive (S)-enantiomer degrades faster than the active (R)-enantiomer. nih.gov Furthermore, microbial processes in the soil can sometimes lead to the inversion of the (S)-enantiomer into the more stable and active (R)-enantiomer, a process that can prolong the herbicidal effect of the compound in the environment. nih.gov

The critical aspects of stereochemistry in this class of compounds are outlined in the table below.

| Aspect | Description | Example/Consequence |

| Enantiomeric Activity | One enantiomer is biologically active, while the other is significantly less active or inactive. | For ACCase inhibitors, the (R)-enantiomer is the active herbicide; the (S)-enantiomer is largely inactive. wikipedia.org |

| Mechanism of Selectivity | The active enantiomer adopts a specific low-energy conformation that fits the target's binding site. The inactive enantiomer is sterically hindered from achieving this conformation. acs.orgnih.gov | The methyl group of the (S)-enantiomer clashes with the phenyl ring, preventing proper binding to ACCase. nih.gov |

| Enantioselective Metabolism | Biological systems can preferentially metabolize or degrade one enantiomer over the other. | In soil, the inactive S-(-)-fenoxaprop often degrades more rapidly than the active R-(+)-fenoxaprop. nih.gov |

| Chiral Inversion | One enantiomer can be converted into the other through biological or chemical processes. | The S-(-)-enantiomer of fenoxaprop can be inverted to the R-(+)-enantiomer in certain soils, mediated by microbes. nih.gov |

Biological Mechanisms Investigated Through in Vitro Studies

Elucidation of Interactions with Molecular Targets and Enzyme Systems

A thorough search of scientific databases and literature yields no specific studies focused on the interaction of 2-(4-Methyl-2-nitrophenoxy)propanoic acid with molecular targets or enzyme systems.

Enzyme Inhibition Kinetics and Binding Site Characterization

There are no available research articles or data detailing the enzyme inhibition kinetics or the characterization of binding sites for this compound. Consequently, information regarding its potential inhibitory constants (Kᵢ), half-maximal inhibitory concentration (IC₅₀), or specific interactions with enzyme active sites has not been documented.

Cellular Responses and Signaling Pathway Investigations

No in vitro studies have been published that investigate the specific cellular responses or the modulation of signaling pathways upon exposure to this compound. Research into its effects on cellular processes such as proliferation, apoptosis, or the activation or inhibition of specific intracellular signaling cascades has not been reported.

Assessment of Antimicrobial Efficacy

There are no published studies assessing the antimicrobial efficacy of this compound against bacterial or fungal strains. Data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against any microorganism is not available in the current scientific literature.

Evaluation of Antioxidant Activity

No in vitro antioxidant activity assays for this compound have been reported. There is no data from common antioxidant evaluation methods, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or ferric reducing antioxidant power (FRAP) assays, to characterize its potential antioxidant properties.

Environmental Fate and Degradation Pathways

Hydrolytic Transformations of Phenoxy Acid Derivatives in Aquatic Systems

Hydrolysis is a significant chemical reaction that initiates the degradation of many phenoxy acid derivatives, particularly those formulated as esters, in aquatic environments. nih.gov This process involves the cleavage of the ester linkage to form the corresponding carboxylic acid. nih.gov The rate of hydrolysis is influenced by factors such as the chemical structure of the herbicide, water pH, and temperature. nih.gov Generally, hydrolysis is more rapid in alkaline waters and at higher temperatures. nih.gov

For phenoxypropanoic acid derivatives, hydrolysis of their ester forms is a key initial step in their environmental degradation pathway. While 2-(4-Methyl-2-nitrophenoxy)propanoic acid is itself an acid and thus not subject to ester hydrolysis, any potential ester precursors would readily convert to this acid form in aquatic systems. Phenoxy acid salts and the acidic forms dissociate in water to form anions of the parent acids. nih.gov

Table 1: Factors Influencing Hydrolysis of Phenoxy Acid Esters

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Increases in alkaline conditions | nih.gov |

| Temperature | Increases with higher temperatures | nih.gov |

| Chemical Structure | Esters of alkoxylated alcohols hydrolyze faster | nih.gov |

Biodegradation Mechanisms by Microorganisms in Soil and Water Environments

Microbial degradation is a critical process in the breakdown of phenoxy acid herbicides in both soil and aquatic environments. nih.govnih.gov A diverse range of microorganisms, including bacteria and fungi, have been shown to utilize these compounds as a source of carbon and energy. nih.govresearchgate.net The rate and extent of biodegradation are dependent on various factors, including the composition of the microbial community, oxygen availability, and the concentration of the compound. nih.govnih.gov

The degradation of phenoxypropanoic acids typically involves the cleavage of the ether bond, followed by the breakdown of the aromatic ring. wikipedia.org For related compounds like MCPA (2-methyl-4-chlorophenoxyacetic acid), the primary metabolite is 4-chloro-2-methylphenol (B52076) (MCP), indicating the cleavage of the ether linkage. wikipedia.org It is plausible that this compound would undergo a similar initial degradation step, yielding 4-methyl-2-nitrophenol (B89549).

The microbial degradation of phenoxy acid herbicides leads to the formation of various intermediate products. For instance, the degradation of MCPA and mecoprop (B166265) primarily yields 4-chloro-2-methylphenol (4-C2MP). nih.gov Similarly, 2,4-D and dichlorprop (B359615) degrade to 2,4-dichlorophenol. nih.gov These chlorophenols can be more toxic than the parent compounds. nih.gov Following this initial transformation, the aromatic ring is typically hydroxylated and subsequently cleaved, leading to further breakdown into smaller, less complex molecules that can enter central metabolic pathways. wikipedia.org

This compound is a chiral compound, meaning it exists as two enantiomers (mirror images). The biodegradation of chiral herbicides in the environment is often enantioselective, with microorganisms preferentially degrading one enantiomer over the other. juniperpublishers.comoup.comacs.org This can lead to an enrichment of the less degradable enantiomer in the environment. nih.gov

Studies on the related phenoxypropanoic acid herbicides mecoprop and dichlorprop have demonstrated significant enantioselectivity in their microbial degradation. oup.comacs.org For example, in some studies, the (S)-enantiomers of mecoprop and dichlorprop were degraded more rapidly than the (R)-enantiomers in aerobic sewage sludge. oup.com However, the preference for a particular enantiomer can vary depending on the specific microbial populations present. oup.com For instance, with (RS)-2-phenoxypropanoic acid, the (R)-enantiomer was degraded before the (S)-enantiomer. oup.com This enantioselective degradation is a critical aspect of the environmental risk assessment of chiral compounds. acs.orgnih.gov

Table 2: Enantioselective Degradation of Phenoxypropanoic Acid Derivatives

| Compound | Preferentially Degraded Enantiomer | Environment | Reference |

| (RS)-2-phenoxypropanoic acid | (R) | Activated sludge | oup.com |

| (RS)-2-(3-chlorophenoxy)propanoic acid | (S) | Activated sludge | oup.com |

| (RS)-2-(2-chlorophenoxy)propanoic acid | (R) | Activated sludge | oup.com |

| Mecoprop | (S) | Aerobic sewage sludge | oup.com |

| Dichlorprop | (S) | Aerobic sewage sludge | oup.com |

Photodegradation Processes and Advanced Oxidation Techniques for Remediation

Photodegradation, or the breakdown of compounds by light, is another important pathway for the dissipation of phenoxy acids in the environment, particularly in shallow, sunlit waters. nih.govnih.gov The efficiency of photodegradation is influenced by the presence of photosensitizing substances in the water, such as humic acids. researchgate.net

Advanced Oxidation Processes (AOPs) are a group of technologies used for the remediation of water contaminated with persistent organic pollutants like phenoxy acids. nih.gov These methods rely on the generation of highly reactive oxygen species, such as hydroxyl radicals, to degrade the target compounds. gnest.orgresearchgate.net AOPs include processes like ozonation, Fenton and photo-Fenton reactions, and photocatalysis using semiconductors like titanium dioxide (TiO2). gnest.orgresearchgate.net Combining UV radiation with other reagents has been shown to be more effective for the oxidation of phenoxy acids than UV alone. nih.gov

Table 3: Overview of Advanced Oxidation Processes for Phenoxy Acid Remediation

| AOP Technique | Description | Reference |

| Ozonation | Uses ozone as a strong oxidizing agent. | gnest.org |

| Fenton/Photo-Fenton | Involves the reaction of hydrogen peroxide with iron salts (and UV light for photo-Fenton) to generate hydroxyl radicals. | gnest.orgresearchgate.net |

| Photocatalysis (e.g., UV/TiO2) | Utilizes a semiconductor catalyst (like TiO2) and UV light to generate reactive oxygen species. | nih.gov |

Studies on Environmental Mobility and Transformation Products

Phenoxy acids are generally characterized by high water solubility and weak adsorption to soil particles, which results in high mobility in the soil. nih.govnih.gov This mobility creates a potential for these compounds and their transformation products to leach into groundwater and be transported to surface waters. nih.govresearchgate.net

The transformation products of phenoxy acids, such as the corresponding chlorophenols, can also be mobile in the environment. nih.gov For example, 4-chloro-2-methylphenol (4C2MP), a transformation product of MCPA and mecoprop, is known to persist in the environment and can be toxic to aquatic organisms. nih.gov Therefore, understanding the mobility and fate of these transformation products is crucial for a complete environmental risk assessment.

Advanced Analytical Method Development for Phenoxypropanoic Acids

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for the analysis of phenoxypropanoic acids. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, often coupled with mass spectrometry (MS) for definitive identification and sensitive quantification.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis of phenoxypropanoic acids. nih.gov It separates compounds based on their hydrophobicity, making it well-suited for this class of molecules. A key advantage of RP-HPLC is that it can often be performed without prior derivatization of the acidic analytes. semanticscholar.org

Method Optimization: The optimization of RP-HPLC methods involves adjusting several parameters to achieve the desired separation (resolution), sensitivity, and analysis time.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. sielc.comphenomenex.com Increasing the proportion of the organic solvent decreases the retention time of phenoxypropanoic acids, as they are more readily eluted from the nonpolar stationary phase. chromatographyonline.com Gradient elution, where the solvent composition is changed over the course of the analysis, is frequently required for complex mixtures to ensure good resolution of early-eluting compounds and prevent excessive peak broadening for late-eluting ones. nih.gov

Mobile Phase pH: As carboxylic acids, the retention of phenoxypropanoic acids in RP-HPLC is highly dependent on the pH of the mobile phase. semanticscholar.org At a pH below the acid dissociation constant (pKa) of the carboxylic acid group, the compound exists primarily in its neutral, protonated form. This form is more hydrophobic and interacts more strongly with the reversed-phase column, leading to longer retention times. Conversely, at a pH above the pKa, the compound is in its ionized (carboxylate) form, which is more polar and elutes much earlier. chromatographyonline.com Therefore, controlling the pH with a buffer, such as a phosphate (B84403) buffer, is critical for achieving reproducible retention times and good peak shapes. nih.gov For methods coupled with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred. mtc-usa.com

Stationary Phase: The most common stationary phases are silica-based materials chemically bonded with alkyl chains, such as C18 or C8. The choice of stationary phase can influence the selectivity of the separation. For aromatic compounds like phenoxypropanoic acids, stationary phases incorporating phenyl groups can offer alternative selectivity through π-π interactions. phenomenex.com

A summary of typical starting parameters for RP-HPLC method development for a compound like 2-(4-Methyl-2-nitrophenoxy)propanoic acid is presented in Table 1.

Table 1: Typical RP-HPLC Method Parameters for Phenoxypropanoic Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic retention mechanism. |

| Mobile Phase | Acetonitrile/Water with buffer | Controls retention and elution strength. |

| pH Control | 0.1% Formic Acid or Phosphate Buffer (pH 2-4) | Ensures the analyte is in its non-ionized, more retained form. nih.govchromatographyonline.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples. nih.gov |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Affects viscosity and can fine-tune selectivity. |

| Detection | UV/VIS (e.g., 225 nm or 286 nm) phmethods.netpensoft.net | Detects the aromatic ring system. |

Gas Chromatography (GC) offers high separation efficiency and is a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the low volatility and high polarity of the carboxylic acid group, phenoxypropanoic acids like this compound are not suitable for direct GC analysis. colostate.edu They must first be converted into more volatile and less polar derivatives. researchgate.net

GC coupled with Mass Spectrometry (GC-MS) is the gold standard for the identification of these compounds. The mass spectrometer provides fragmentation patterns (mass spectra) that are unique to the derivatized molecule, acting as a chemical fingerprint for positive identification. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis.

Typical GC-MS analysis involves the following:

Injector: A split/splitless injector is commonly used, with the temperature set high enough (e.g., 250-280 °C) to ensure rapid volatilization of the derivatized analyte.

Column: A nonpolar or medium-polarity fused-silica capillary column, such as one with a polydimethylsiloxane-based stationary phase (e.g., SPB-1, SPB-5), is typically employed. gcms.cz

Oven Temperature Program: A temperature program is used to separate the analytes. The program starts at a lower temperature, holds for a short period, and then ramps up to a final temperature to elute all compounds of interest.

Mass Spectrometer: Operates in electron ionization (EI) mode, which generates reproducible fragmentation patterns for library matching and structural confirmation.

Derivatization Strategies for Enhanced Analytical Performance and Detection

Derivatization is a chemical modification process essential for preparing phenoxypropanoic acids for GC analysis. jfda-online.com The primary goal is to replace the active hydrogen of the carboxylic acid group with a nonpolar group, thereby increasing volatility and thermal stability while improving chromatographic peak shape. researchgate.netgcms.cz

Common derivatization reactions fall into three main categories:

Alkylation (Esterification): This is the most common strategy for carboxylic acids. It involves converting the acid into an ester, typically a methyl ester, which is much more volatile. Reagents like diazomethane (B1218177) (highly effective but toxic), or alcohols (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃, HCl) are used. colostate.edu

Silylation: This reaction replaces the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. gcms.cz Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective and produce stable derivatives suitable for GC-MS analysis. sigmaaldrich.com The reaction order for silylation is generally alcohols > phenols > carboxylic acids > amines. sigmaaldrich.com

Acylation: This involves introducing an acyl group. For carboxylic acids, this typically means conversion to an anhydride, which is less common than alkylation or silylation for GC analysis of this specific functional group. However, acylation is very effective for derivatizing amine and hydroxyl groups that might be present in other analytes in the sample matrix. researchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Type | Reagent | Derivative Formed | Key Characteristics |

|---|---|---|---|

| Alkylation | Diazomethane | Methyl Ester | Highly efficient, but reagent is toxic and explosive. colostate.edu |

| Alkylation | BF₃ in Methanol | Methyl Ester | Common and effective method for forming methyl esters. |

| Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ester | Produces volatile and stable derivatives; very common. gcms.czsigmaaldrich.com |

Method Validation, Quality Assurance, and Quality Control in Research Matrices

To ensure that an analytical method provides reliable and accurate results, it must undergo a thorough validation process. phmethods.net Method validation demonstrates that the method is suitable for its intended purpose. For research matrices, this involves assessing key performance characteristics according to established guidelines.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by a linear regression analysis of at least five standards of different concentrations. phmethods.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. apvma.gov.au

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of analyte is spiked into a blank matrix and analyzed. The percentage recovery is then calculated. apvma.gov.au

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (commonly 3:1). apvma.gov.au

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that provides a signal-to-noise ratio of 10:1. apvma.gov.au

Quantitative Structure-Retention Relationship (QSRR) Modeling in Chromatography

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach used to predict the retention of chemical compounds in a chromatographic system based on their molecular structures. nih.gov These models establish a mathematical relationship between a set of calculated molecular descriptors (which encode structural, physicochemical, and electronic properties) and the observed retention time or retention factor. semanticscholar.org

For phenoxypropanoic acids, a QSRR model could be developed to:

Predict the retention times of new or uncharacterized analogues.

Gain insight into the separation mechanisms by identifying which molecular properties most significantly influence retention. nih.gov

Optimize separation conditions with fewer empirical experiments. semanticscholar.org

The development of a QSRR model typically involves these steps:

Data Set Selection: A set of structurally related compounds (e.g., various phenoxypropanoic acids) with experimentally determined retention times under specific HPLC or GC conditions is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound using specialized software. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building and Validation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS) or Support Vector Machines (SVM), are used to build a model linking the descriptors to retention. semanticscholar.orgnih.gov The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external validation (using a separate set of test compounds).

For RP-HPLC, descriptors related to hydrophobicity (like logP), molecular size, and electronic properties often show a strong correlation with retention. researchgate.net QSRR provides a powerful, predictive tool that can accelerate the development and optimization of chromatographic methods for compounds like this compound.

Future Research Directions

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoic acid will likely focus on the principles of green chemistry to minimize environmental impact and improve efficiency. Traditional synthetic routes for similar compounds, such as the reaction of a substituted phenol (B47542) with an alpha-haloalkanoic acid ester followed by hydrolysis, often involve harsh conditions and potentially hazardous reagents. scispace.comnih.gov

Future research should prioritize the development of novel synthetic pathways that are both efficient and environmentally benign. This includes the exploration of:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze key reaction steps, offering high selectivity and milder reaction conditions.

Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency, safety, and scalability while minimizing waste.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or water-based systems.

Catalyst Development: Designing novel catalysts that can improve yield and selectivity, reduce energy consumption, and be easily recovered and recycled.

The goal is to establish synthetic protocols that are not only economically viable but also adhere to the highest standards of environmental sustainability. researchgate.netagropages.com

| Research Approach | Objective | Potential Advantages |

| Biocatalysis | Replace chemical catalysts with enzymes or microbes. | High enantioselectivity, mild conditions, reduced waste. |

| Flow Chemistry | Implement continuous manufacturing processes. | Improved safety, scalability, and process control. |

| Green Solvents | Utilize environmentally friendly reaction media. | Reduced pollution and health hazards. |

| Advanced Catalysis | Develop novel, recyclable catalytic systems. | Increased efficiency, lower energy input, resource conservation. |

Deeper Mechanistic Insights into Biological Interactions at the Molecular Level

A fundamental area for future research is the elucidation of the precise molecular mechanism of action for this compound. Phenoxy herbicides typically function as synthetic auxins, disrupting plant growth by overwhelming the natural hormone regulation pathways. wikipedia.orggov.ab.ca However, the specific interactions at the receptor level determine the compound's efficacy and selectivity.

Future investigations should employ advanced biochemical and biophysical techniques to:

Identify and Characterize Target Receptors: Pinpoint the specific auxin-binding proteins or other receptors that interact with the compound in target and non-target species.

Analyze Binding Kinetics: Quantify the affinity and binding kinetics of the molecule to its receptor using techniques like Surface Plasmon Resonance (SPR).

Structural Biology Studies: Use X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the compound bound to its target protein. This provides invaluable insight into the specific amino acid interactions that govern binding and activity.

Molecular Docking and Simulation: Computational docking studies can predict the binding pose and affinity of the compound within the active site of a target protein, guiding further experimental work and the design of more potent analogues. jacsdirectory.comnih.govnih.gov

Understanding these interactions at a sub-molecular level is critical for explaining its biological activity and for the rational design of next-generation molecules with improved properties. nih.gov

Advanced In Silico Predictive Models for Biological Activity and Environmental Behavior

Computational modeling and in silico methods are poised to revolutionize the study of chemical compounds by enabling rapid prediction of their properties, thereby reducing reliance on time-consuming and expensive experimental screening. mdpi.comtci-thaijo.org For this compound, developing a suite of predictive models is a key research frontier.

Future efforts in this domain should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models that correlate the structural features of the molecule and its analogues with their observed biological activity. This can accelerate the identification of new derivatives with enhanced potency.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity, which can be used to screen virtual libraries for novel active compounds.

Predictive Environmental Fate Models: Creating computational models to predict the compound's persistence, mobility, and degradation pathways in soil and water. nih.gov This includes predicting its adsorption to soil particles, potential for leaching into groundwater, and susceptibility to microbial degradation.

Toxicity Prediction: Using in silico toxicology platforms to predict potential adverse effects on non-target organisms, helping to prioritize compounds with more favorable safety profiles.

These predictive tools can significantly streamline the research and development process, making it more efficient and targeted.

Innovative Approaches for Enantioselective Synthesis and Environmental Biotransformation

Like many phenoxypropanoic acids, this compound possesses a chiral center. It is well-established that the biological activity of such compounds often resides in only one of the two enantiomers (the R- or S-isomer). wikipedia.org This makes the study of its stereochemistry a critical research avenue.

Key future research directions include:

Enantioselective Synthesis: Developing synthetic methods that produce only the biologically active enantiomer. This is highly desirable as it can potentially double the efficacy for a given application rate and reduce the environmental load of inactive isomers. nih.govchemrxiv.org Techniques to explore include chiral catalysis and the use of chiral starting materials.

Stereospecific Biotransformation: Investigating how microorganisms in the environment degrade the individual enantiomers. It is common for microbes to metabolize one enantiomer faster than the other, a factor that must be understood to accurately model the compound's environmental persistence. nih.gov

Enantiomer-Specific Bioactivity: Conducting detailed biological assays to confirm which enantiomer is responsible for the desired activity and to determine if the other enantiomer has any unintended biological effects.

A comprehensive understanding of the compound's stereochemistry is essential for both optimizing its performance and accurately assessing its environmental impact.

Integration of Multi-Omics and Systems Biology Approaches in Mechanistic Studies

To gain a holistic understanding of how this compound affects a target organism, future research must move beyond single-endpoint studies and embrace a systems biology approach. The integration of multiple "omics" technologies can reveal the complex network of molecular changes that occur following exposure. frontiersin.org

This integrative research should involve:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in a target plant to identify the full range of cellular pathways affected by the compound, including primary effects and secondary stress responses. nih.gov

Proteomics: Quantifying changes in the protein landscape of the cell to understand how gene expression changes are translated into functional responses.

Metabolomics: Profiling the changes in small-molecule metabolites to obtain a functional readout of the physiological state of the organism and identify specific biochemical pathways that are disrupted. researchgate.net

Integrated Data Analysis: Using advanced bioinformatics tools to integrate these multi-omics datasets. This can reveal complex interactions, identify novel mechanisms of action, and uncover potential biomarkers for exposure or resistance. frontiersin.org

By applying these powerful technologies, researchers can build a comprehensive, systems-level model of the compound's biological activity, providing deeper insights than any single approach could alone.

常见问题

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-(4-Methyl-2-nitrophenoxy)propanoic acid to ensure laboratory safety?

- Methodological Answer :

- Handling : Use nitrile or natural rubber gloves and Tyvek® protective clothing to prevent dermal absorption . Avoid contact with strong acids (e.g., HCl, H₂SO₄) and active metals (e.g., Na, Mg) due to incompatibility risks . Implement local exhaust ventilation to minimize inhalation exposure .

- Storage : Keep in tightly sealed containers in cool, dry, and well-ventilated areas. Ensure no ignition sources (e.g., open flames) are present, as nitroaromatic compounds may decompose explosively under heat .

Q. How can researchers design experiments to assess the acute toxicity of this compound?

- Methodological Answer :

- Use in vitro assays (e.g., MTT or LDH release) on human cell lines (e.g., HepG2 or HEK293) to evaluate cytotoxicity .

- For in vivo studies, administer the compound via oral gavage or dermal exposure in rodent models, monitoring symptoms like nausea, convulsions, or renal dysfunction . Include control groups and dose-response analyses.

- Post-mortem analysis should include kidney histopathology and complete blood counts to detect anemia .

Q. What analytical techniques are suitable for characterizing this compound in synthetic mixtures?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS for purity assessment .

- Spectroscopy : FT-IR to confirm nitro (NO₂) and carboxylic acid (COOH) functional groups; ¹H/¹³C NMR for structural elucidation .

- Thermal Analysis : TGA/DSC to study decomposition behavior and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for nitroaromatic derivatives like this compound?

- Methodological Answer :

- Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian) to validate assignments .

- Cross-reference with databases like PubChem or Reaxys to identify inconsistencies in solvent effects or tautomerism .

- Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation byproducts .

Q. What experimental strategies mitigate the carcinogenic risks associated with prolonged exposure to nitroaromatic compounds?

- Methodological Answer :

- Use closed-system reactors or gloveboxes to minimize airborne exposure .

- Implement biomonitoring (e.g., urinary metabolites) and regular medical screenings (e.g., kidney function tests) for lab personnel .

- Substitute with less toxic analogs (e.g., methyl ester derivatives) where feasible .

Q. How can the reaction mechanism of this compound in nucleophilic substitution be elucidated?

- Methodological Answer :

- Perform kinetic studies under varying pH, temperature, and solvent polarity to determine rate laws .

- Use isotopic labeling (e.g., ¹⁸O in the nitro group) and LC-MS to track intermediate formation .

- Compare with structurally similar compounds (e.g., 2-(2-nitrophenyl)propanoate esters) to identify steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。